N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a furan ring, a thiomorpholine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Furan Ring Formation: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.
Thiomorpholine Introduction: The thiomorpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine precursor reacts with a halogenated furan derivative.
Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents or organometallic compounds are often used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications or studied for their unique properties.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-morpholinoethyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)-2,5-dimethylfuran-3-carboxamide
- N-(2-(furan-3-yl)-2-pyrrolidinoethyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-9-15(13(2)22-12)17(20)18-10-16(14-3-6-21-11-14)19-4-7-23-8-5-19/h3,6,9,11,16H,4-5,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEYAAAZDVDFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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